molecular formula C15H24O4Si B14238333 CID 57349663 CAS No. 391934-70-6

CID 57349663

Katalognummer: B14238333
CAS-Nummer: 391934-70-6
Molekulargewicht: 296.43 g/mol
InChI-Schlüssel: VCTNOHJABALULS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “CID 57349663” is a chemical entity registered in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 57349663 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of multi-branched chain high carbonic acid involves specific reaction conditions and reagents .

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to meet commercial demands. This typically includes optimizing reaction conditions, using industrial-grade reagents, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: CID 57349663 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

CID 57349663 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology and medicine, it may be investigated for its potential therapeutic effects or as a tool in biochemical studies. Industrial applications could include its use in the production of specialized materials or chemicals .

Wirkmechanismus

The mechanism of action of CID 57349663 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biochemical effects, depending on the compound’s structure and the biological system it interacts with. Detailed studies on its mechanism of action would provide insights into its potential therapeutic or industrial applications .

Eigenschaften

CAS-Nummer

391934-70-6

Molekularformel

C15H24O4Si

Molekulargewicht

296.43 g/mol

InChI

InChI=1S/C15H24O4Si/c1-4-18-15(19-5-2)20-10-6-7-12-8-9-13(16)14(11-12)17-3/h8-9,11,15-16H,4-7,10H2,1-3H3

InChI-Schlüssel

VCTNOHJABALULS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(OCC)[Si]CCCC1=CC(=C(C=C1)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.